molecular formula C16H21BrN2O2 B2616500 N-(3-bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide CAS No. 2097917-69-4

N-(3-bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide

Cat. No.: B2616500
CAS No.: 2097917-69-4
M. Wt: 353.26
InChI Key: KXVBCUIIYCPBHI-UHFFFAOYSA-N
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Description

N-(3-bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by its unique structural features, including a brominated aromatic ring and a pyrrolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Bromination of 4-methylphenylamine: The starting material, 4-methylphenylamine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Formation of the pyrrolidine ring: The brominated product is then reacted with tert-butyl acetoacetate in the presence of a base such as sodium hydride (NaH) to form the pyrrolidine ring.

    Amidation: The final step involves the amidation of the resulting intermediate with an appropriate carboxylic acid derivative to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group in the pyrrolidine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the aromatic ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles such as NH3, RSH

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide serves as a building block for the synthesis of more complex molecules. Its brominated aromatic ring allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura coupling.

Biology

The compound’s structural features make it a candidate for biological studies, particularly in the development of enzyme inhibitors or receptor modulators. Its ability to interact with biological macromolecules can be explored for therapeutic applications.

Medicine

In medicinal chemistry, this compound can be investigated for its potential pharmacological properties. Its unique structure may offer activity against specific biological targets, making it a lead compound for drug development.

Industry

In the material science industry, this compound can be used in the synthesis of polymers or as a precursor for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The brominated aromatic ring and the pyrrolidine core are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-4-methylphenyl)acetamide
  • N-(3-bromo-4-methylphenyl)-3-trifluoromethylbenzamide

Uniqueness

Compared to similar compounds, N-(3-bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide is unique due to its pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(3-bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O2/c1-9-5-6-10(7-12(9)17)19-15(21)13-11(16(2,3)4)8-18-14(13)20/h5-7,11,13H,8H2,1-4H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVBCUIIYCPBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2C(CNC2=O)C(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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